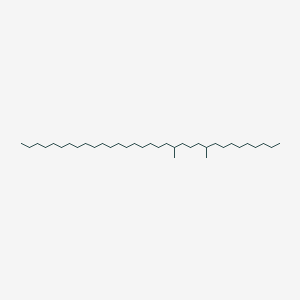

10,14-Dimethyltritriacontane

Description

10,14-Dimethyltritriacontane is a branched alkane with the molecular formula C₃₅H₇₂ and a molecular weight of 492.9462 g/mol. It belongs to the class of methylated alkanes, characterized by two methyl groups positioned at the 10th and 14th carbon atoms of a tritriacontane (C₃₃) backbone.

Properties

CAS No. |

89740-17-0 |

|---|---|

Molecular Formula |

C35H72 |

Molecular Weight |

492.9 g/mol |

IUPAC Name |

10,14-dimethyltritriacontane |

InChI |

InChI=1S/C35H72/c1-5-7-9-11-13-14-15-16-17-18-19-20-21-22-24-26-28-31-35(4)33-29-32-34(3)30-27-25-23-12-10-8-6-2/h34-35H,5-33H2,1-4H3 |

InChI Key |

NIZNLPXKJWGPBZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCC(C)CCCC(C)CCCCCCCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 10,14-Dimethyltritriacontane typically involves the coupling of smaller hydrocarbon fragments. One common method is the Wittig reaction , which involves the reaction of an aldehyde with a phosphonium ylide to form an alkene. This alkene can then be hydrogenated to form the desired alkane. The reaction conditions often include the use of tetrahydrofuran (THF) as a solvent and triphenylphosphine as a reagent .

Industrial Production Methods: Industrial production of 10,14-Dimethyltritriacontane may involve the hydrogenation of long-chain alkenes derived from petroleum sources. This process typically requires high-pressure hydrogen gas and a metal catalyst such as palladium on carbon (Pd/C) .

Chemical Reactions Analysis

Types of Reactions: 10,14-Dimethyltritriacontane primarily undergoes reactions typical of alkanes, including:

Oxidation: This reaction can produce alcohols, aldehydes, or carboxylic acids depending on the conditions.

Substitution: Halogenation reactions, where hydrogen atoms are replaced by halogen atoms, are common.

Common Reagents and Conditions:

Oxidation: Reagents such as or are used under acidic or basic conditions.

Substitution: Halogenation typically involves reagents like or under UV light or heat.

Major Products:

Oxidation: Produces alcohols, aldehydes, or carboxylic acids.

Substitution: Produces halogenated alkanes

Scientific Research Applications

10,14-Dimethyltritriacontane has various applications in scientific research:

Chemistry: Used as a model compound to study the properties and reactions of long-chain hydrocarbons.

Biology: Investigated for its role in the cuticular hydrocarbons of insects, which are involved in communication and protection.

Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature.

Mechanism of Action

The mechanism of action of 10,14-Dimethyltritriacontane is primarily related to its hydrophobic properties. In biological systems, it interacts with lipid membranes, potentially altering their fluidity and permeability. This can affect various cellular processes, including signal transduction and membrane transport .

Comparison with Similar Compounds

Key Observations :

- Branching Position : Isomers with methyl groups closer to the center (e.g., 11,23-) exhibit lower RIs compared to those with distal branching (e.g., 3,9-) due to reduced molecular symmetry and altered van der Waals interactions .

- Partitioning : Linear alkanes and centrally branched isomers (e.g., 11,23-) demonstrate higher hydrophobicity (log P ≈ -140) than terminally branched analogs (e.g., 3,9-; log P ≈ -146), influencing their solubility and bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.